2-(3-Fluoro-benzyl)-piperazine

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationship

2-(3-Fluoro-benzyl)-piperazine (CAS 910444-91-6 for the racemate; 612502-32-6 for the (S)-enantiomer; 1240587-34-1 for the (R)-enantiomer) is a 2-substituted piperazine comprising a 3-fluorobenzyl group attached to the carbon-2 position of the saturated heterocycle. It possesses a molecular weight of 194.25 g/mol, a computed XLogP3-AA of 1.3, and a topological polar surface area of 24.1 Ų.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
Cat. No. B12624391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-benzyl)-piperazine
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CC(=CC=C2)F
InChIInChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2
InChIKeyVXNNJHLNYUADKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-benzyl)-piperazine: Structural Identity and Procurement Context for the Chiral C2-Substituted Scaffold


2-(3-Fluoro-benzyl)-piperazine (CAS 910444-91-6 for the racemate; 612502-32-6 for the (S)-enantiomer; 1240587-34-1 for the (R)-enantiomer) is a 2-substituted piperazine comprising a 3-fluorobenzyl group attached to the carbon-2 position of the saturated heterocycle. It possesses a molecular weight of 194.25 g/mol, a computed XLogP3-AA of 1.3, and a topological polar surface area of 24.1 Ų [1]. Unlike its widely cataloged 1-substituted regioisomer, 2-substitution introduces a stereogenic center, distinguishing this compound as a chiral building block within the benzylpiperazine class.

Procurement Rationale: Why 2-(3-Fluoro-benzyl)-piperazine Cannot Be Replaced by N-Substituted Piperazine Analogs


The critical differentiator is the substitution pattern on the piperazine core. The vast majority of commercially explored fluorobenzyl piperazines, such as 1-(3-fluorobenzyl)piperazine (CAS 55513-19-4) and its 4-substituted variants, carry the arylalkyl group on a ring nitrogen, producing achiral basic amines . In contrast, 2-(3-Fluoro-benzyl)-piperazine bears the substituent on the carbon-2 atom, generating a chiral amine with distinct steric and electronic properties relative to the N-substituted series. This fundamental structural difference means the two classes are not interchangeable; the carbon-substituted scaffold offers entry into stereochemically defined chemical space, potentially enabling enantioselective interactions with biological targets that cannot be accessed by achiral N-benzylpiperazine analogs. Replacing a C2-substituted piperazine with an N-substituted analog in a synthetic sequence or a biological assay would lose all stereochemical information and alter the pharmacophore geometry.

Quantitative Differentiation Evidence for 2-(3-Fluoro-benzyl)-piperazine


Regioisomeric Comparison: C2 vs. N1 Substitution Determines Chiral Center Presence

The primary quantifiable differentiation is structural: 2-(3-Fluoro-benzyl)-piperazine possesses exactly one undefined atom stereocenter (atom count = 1), whereas its 1-substituted regioisomer, 1-(3-fluorobenzyl)piperazine, possesses zero [1]. This structural feature is verified by the canonical InChIKey VXNNJHLNYUADKJ-UHFFFAOYSA-N for the racemate and distinct stereospecific InChIKeys for the enantiomeric forms [2]. The presence of a chiral center introduces the potential for enantioselective recognition in chiral environments (e.g., enzyme active sites, receptor binding pockets), a property absent in the achiral N-benzyl series.

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationship

Fluorine Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution on 2-Benzylpiperazine

Within the broader class of 2-benzylpiperazine carbonic anhydrase inhibitors, the presence and position of a fluorine atom on the benzyl ring are known to modulate enzyme inhibition potency and selectivity across hCA isoforms (I, II, IV, VII, IX) [1]. Although specific Ki values for 2-(3-fluorobenzyl)piperazine are not directly reported in the identified literature, structurally analogous 2-benzylpiperazines demonstrate nanomolar Ki values and enantioselective inhibition that depends on both the ring substitution pattern and the absolute configuration at C2 [1]. This class-level evidence strongly implies that the 3-fluoro substitution pattern confers distinct conformational and electronic properties compared to the 4-fluoro isomer, which is commonly used in PET tracer synthesis (e.g., [18F]MEL054) [2].

Fluorine Chemistry Carbonic Anhydrase Inhibition Positron Emission Tomography

Synthetic Utility: C2-Substitution Enables Regioselective Derivatization at the N4 Position

The 2-substituted piperazine scaffold offers a distinct synthetic advantage for library enumeration: one secondary amine (N4) remains free for further derivatization while the C2 position anchors the pharmacophoric 3-fluorobenzyl group. This contrasts with 1-(3-fluorobenzyl)piperazines, where further modification of the remaining N4 position often requires protecting group strategies to avoid over-alkylation [1]. Furthermore, the C2 chiral center allows the preparation of enantiomerically pure intermediates that can translate stereochemistry into downstream targets, a feature exploited in delta-opioid receptor ligands such as DPI-221, which incorporates a 2,5-dimethyl-4-(3-fluorobenzyl)-1-piperazinyl moiety [2][3].

Synthetic Methodology Library Synthesis Lead Optimization

Computed Physicochemical Property Comparison: 2-Substituted vs. N-Substituted Regioisomers

Although 2-(3-fluorobenzyl)piperazine and 1-(3-fluorobenzyl)piperazine share the same molecular formula (C₁₁H₁₅FN₂) and molecular weight (194.25 g/mol), the 2-substituted isomer possesses one hydrogen bond donor on each nitrogen atom (total count = 2), while the 1-substituted analog has the benzyl group on one nitrogen, potentially altering its hydrogen bonding capacity and basicity [1]. The resulting difference in pKa and LogD can affect solubility, permeability, and off-target promiscuity, although exact measured values for the 2-substituted compound are not publicly available .

Physicochemical Properties ADME Prediction Compound Quality

High-Value Application Scenarios for 2-(3-Fluoro-benzyl)-piperazine in Scientific Research and Drug Discovery


Enantioselective Synthesis of Delta-Opioid or Sigma-1 Receptor Ligands

The (S)- and (R)-enantiomers of 2-(3-fluorobenzyl)piperazine serve as chiral building blocks for the construction of stereochemically pure GPCR ligands. The delta-opioid agonist DPI-221 exemplifies how the 3-fluorobenzyl-2,5-dimethylpiperazine core, when configured as the (2S,5R)-enantiomer, achieves the desired pharmacological profile [1]. Researchers developing new ligands for delta-opioid, sigma-1, or sigma-2 receptors should procure the enantiopure form whose absolute configuration aligns with their target's stereochemical preference.

Carbonic Anhydrase Inhibitor Scaffold for Isozyme-Selective Tool Compounds

The 2-benzylpiperazine scaffold, particularly when substituted with fluorine, has demonstrated nanomolar inhibition and enantioselective binding to various human carbonic anhydrase isoforms relevant to glaucoma and cancer [2]. 2-(3-Fluoro-benzyl)-piperazine is a logical starting point for SAR exploration aiming to exploit the 3-fluoro substitution to enhance selectivity for membrane-bound isoforms (hCA IV, IX, XII) over cytosolic isoforms (hCA I, II).

Stereochemically Defined Fragment Library for FBLG-Based Screening

For fragment-based lead generation (FBLG) campaigns seeking chiral, sp³-rich fragments, 2-(3-fluorobenzyl)piperazine provides a conformationally constrained benzylpiperazine core with one stereocenter. This chemical space is underrepresented in commercial fragment libraries, which are biased toward achiral N-substituted piperazines [3]. Inclusion of both enantiomers as separate library members allows crystallographic or SPR-based screening to detect enantioselective fragment binding.

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